molecular formula C7H6FIO B13550273 1-(Fluoromethoxy)-4-iodobenzene

1-(Fluoromethoxy)-4-iodobenzene

Cat. No.: B13550273
M. Wt: 252.02 g/mol
InChI Key: LAWTWZYPEUYJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Fluoromethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a fluoromethoxy group (-OCH2F) and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Fluoromethoxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-iodophenol with fluoromethylating agents such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethoxy)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation Reactions: The fluoromethoxy group can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding fluoromethoxybenzene.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-(Fluoromethoxy)-4-aminobenzene when using an amine nucleophile.

    Oxidation: Formation of 4-fluoromethoxybenzaldehyde or 4-fluoromethoxybenzoic acid.

    Reduction: Formation of 1-(Fluoromethoxy)benzene.

Scientific Research Applications

1-(Fluoromethoxy)-4-iodobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Fluoromethoxy)-4-iodobenzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzymatic activity. The fluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Fluoromethoxy)-2-iodobenzene
  • 1-(Fluoromethoxy)-3-iodobenzene
  • 1-(Fluoromethoxy)-4-bromobenzene

Comparison: 1-(Fluoromethoxy)-4-iodobenzene is unique due to the specific positioning of the fluoromethoxy and iodine groups on the benzene ring, which can significantly influence its reactivity and interaction with other molecules. Compared to its brominated analog, the iodine atom provides different electronic and steric effects, potentially leading to variations in reaction outcomes and biological activity.

Properties

Molecular Formula

C7H6FIO

Molecular Weight

252.02 g/mol

IUPAC Name

1-(fluoromethoxy)-4-iodobenzene

InChI

InChI=1S/C7H6FIO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2

InChI Key

LAWTWZYPEUYJBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCF)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.